1-Tert-butyl 2,3,4,5,6-pentafluorophenyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate
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Overview
Description
Fmoc-Asp(OtBu)-OPfp: N-α-Fmoc-L-aspartic acid β-tert-butyl ester pentafluorophenyl ester , is a derivative of aspartic acid. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and efficiency in forming peptide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester protecting group, and a pentafluorophenyl ester activating group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OPfp typically involves the following steps:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using a tert-butyl ester group. This is achieved by reacting aspartic acid with tert-butyl alcohol in the presence of an acid catalyst.
Fmoc Protection: The amino group of the protected aspartic acid is then protected with the Fmoc group. This is done by reacting the protected aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Activation with Pentafluorophenyl Ester: The final step involves activating the carboxyl group with pentafluorophenyl ester. This is achieved by reacting the Fmoc-protected aspartic acid tert-butyl ester with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Fmoc-Asp(OtBu)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-Asp(OtBu)-OPfp undergoes nucleophilic substitution reactions where the pentafluorophenyl ester group is replaced by nucleophiles such as amines or alcohols, forming peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines or alcohols, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Fmoc Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Tert-Butyl Ester Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS) is used for tert-butyl ester deprotection.
Major Products:
Peptides: The primary products formed from the reactions of Fmoc-Asp(OtBu)-OPfp are peptides, which are essential in various biological and medicinal applications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Asp(OtBu)-OPfp is extensively used in the synthesis of peptides, which are crucial for studying protein structure and function.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for research in protein engineering and design.
Medicine:
Drug Development: Peptides synthesized using Fmoc-Asp(OtBu)-OPfp are used in the development of peptide-based drugs for various diseases, including cancer and metabolic disorders.
Industry:
Biotechnology: The compound is used in the production of peptide-based biomaterials and biosensors.
Mechanism of Action
Mechanism: Fmoc-Asp(OtBu)-OPfp facilitates peptide bond formation through nucleophilic substitution reactions. The pentafluorophenyl ester group is a good leaving group, making the carboxyl group more reactive towards nucleophiles. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions.
Molecular Targets and Pathways: The compound targets the amino groups of amino acids or peptides, facilitating the formation of peptide bonds. The pathways involved include nucleophilic substitution and deprotection reactions.
Comparison with Similar Compounds
Fmoc-Asp(OtBu)-OH: This compound lacks the pentafluorophenyl ester group and is used as a building block in peptide synthesis.
Fmoc-Glu(OtBu)-OPfp: Similar to Fmoc-Asp(OtBu)-OPfp but with glutamic acid instead of aspartic acid.
Uniqueness: Fmoc-Asp(OtBu)-OPfp is unique due to its combination of protecting groups and activating groups, which provide stability and reactivity, making it highly efficient for peptide synthesis.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYWJUBBXKYAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F5NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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